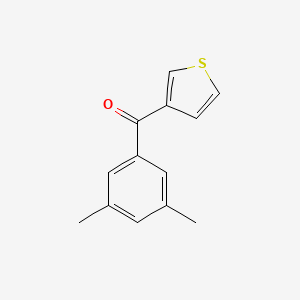

3-(3,5-Dimethylbenzoyl)thiophene

説明

3-(3,5-Dimethylbenzoyl)thiophene is a chemical compound that belongs to the class of thiophene derivatives. It is characterized by a thiophene ring substituted with a 3,5-dimethylbenzoyl group. This compound is a yellow crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-(3,5-Dimethylbenzoyl)thiophene, can be achieved through several methods. One common method involves the reaction of substituted buta-1-enes with potassium sulfide, enabling an atom-economical and transition-metal-free synthesis of thiophenes via cleavage of multiple C-H bonds . Another method includes the use of trithiocarbonate anions generated in situ from carbon disulfide and potassium hydroxide in dimethyl sulfoxide, which can be used as a novel sulfur synthon for the synthesis of thiophenes from 1,3-butadiynes .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of large-scale organic synthesis techniques. These methods may include the use of palladium-catalyzed cross-coupling reactions, which are efficient for producing thiophene derivatives with high yields . Additionally, environmentally sustainable strategies such as the use of elemental sulfur and base-free generation of trisulfur radical anions have been developed for the industrial synthesis of thiophenes .

化学反応の分析

Types of Reactions

3-(3,5-Dimethylbenzoyl)thiophene undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers. Substitution reactions may result in the formation of halogenated thiophenes .

科学的研究の応用

Chemistry

In the realm of chemistry, 3-(3,5-Dimethylbenzoyl)thiophene serves as a building block for synthesizing more complex molecules. Its structure allows for various substitution reactions that can lead to the formation of new thiophene derivatives. These derivatives are essential in the development of organic materials used in electronics and optoelectronics.

| Reaction Type | Major Products Formed |

|---|---|

| Oxidation | Sulfoxides, sulfones |

| Reduction | Alcohols, hydrocarbons |

| Substitution | Halogenated thiophenes, nitrothiophenes |

Biology

The biological activities of thiophene derivatives have been extensively studied. This compound has shown potential as an antimicrobial and anticancer agent. Research indicates that compounds within this class can inhibit various microbial strains and exhibit cytotoxic effects on cancer cells.

- Antimicrobial Activity : Studies have demonstrated that thiophene derivatives can be effective against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans.

- Anticancer Properties : Some derivatives have been shown to induce apoptosis in cancer cell lines, making them candidates for further drug development.

Medicine

In medicinal chemistry, this compound is explored for its pharmacological properties. Its potential as a pharmacophore could lead to the development of new therapeutic agents targeting inflammatory diseases and cancer.

- Case Study : A recent study investigated the effects of this compound on inflammatory markers in vitro. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions .

Industry

The compound is also utilized in the production of organic semiconductors and organic light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in advanced materials for electronics.

- Application Example : In OLED technology, this compound has been incorporated into polymer matrices to enhance light emission efficiency and stability .

Case Studies

Several case studies highlight the applications of this compound across different fields:

- Antimicrobial Efficacy : A study conducted by Mehta et al. evaluated a series of thiophene derivatives against multiple bacterial and fungal strains. The findings revealed that certain derivatives exhibited significant antimicrobial activity with lower minimum inhibitory concentrations compared to standard antibiotics .

- Cytotoxicity in Cancer Cells : Research published in the Journal of Medicinal Chemistry assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells .

作用機序

The mechanism of action of 3-(3,5-Dimethylbenzoyl)thiophene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways. Additionally, it may interact with cellular membranes, altering their properties and affecting cell signaling .

類似化合物との比較

Similar Compounds

Thiophene: The parent compound of 3-(3,5-Dimethylbenzoyl)thiophene, characterized by a five-membered ring containing one sulfur atom.

Benzothiophene: A fused ring system consisting of a benzene ring and a thiophene ring.

3-Methylthiophene: A thiophene derivative with a methyl group at the 3-position.

Uniqueness

This compound is unique due to the presence of the 3,5-dimethylbenzoyl group, which imparts distinct chemical and physical properties. This substitution enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .

生物活性

3-(3,5-Dimethylbenzoyl)thiophene is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound belongs to the class of thiophenes, which are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure

The chemical structure of this compound consists of a thiophene ring substituted with a benzoyl group that has two methyl groups at the 3 and 5 positions. This unique structure contributes to its reactivity and biological properties.

Anticancer Activity

Recent studies have indicated that compounds containing thiophene rings exhibit significant anticancer properties. For instance, a study demonstrated that various thiophene derivatives were tested against different cancer cell lines, showing promising cytotoxic effects. Specifically, compounds similar to this compound were found to inhibit cell proliferation effectively.

- Case Study : In vitro assays revealed that certain thiophene derivatives resulted in a reduction of cell viability in human cancer cell lines by over 70% at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase .

Antiviral Activity

Thiophene derivatives have also been evaluated for their antiviral potential. A notable study assessed the antiviral activity of various thiophene compounds against herpes simplex virus (HSV-1) and hepatitis C virus (HCV).

- Findings : The study reported that several thiophene derivatives exhibited significant antiviral activity with IC50 values ranging from 0.5 to 5 µM against HSV-1. Notably, compounds with structural similarities to this compound showed over 80% viral reduction at optimal concentrations .

Antimicrobial Activity

The antimicrobial properties of thiophenes are well-documented, with several studies highlighting their efficacy against various bacterial strains.

- Research Results : In one investigation, a series of thiophene derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds similar to this compound displayed minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of crucial enzymes involved in cancer cell proliferation or viral replication.

- Receptor Modulation : It is also hypothesized that this compound can modulate receptor activity, influencing cellular signaling pathways essential for tumor growth or viral infection .

Data Summary Table

特性

IUPAC Name |

(3,5-dimethylphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-9-5-10(2)7-12(6-9)13(14)11-3-4-15-8-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDLIIRIASOXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CSC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641842 | |

| Record name | (3,5-Dimethylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-12-5 | |

| Record name | (3,5-Dimethylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。